molecular formula C19H20N4O3 B2540003 N-isopropyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1251630-20-2

N-isopropyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2540003
CAS No.: 1251630-20-2
M. Wt: 352.394
InChI Key: JHEJBRQYIWVMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a synthetic organic compound designed for research applications, featuring a complex structure that incorporates a 1,2,4-oxadiazole heterocycle linked to a pyridinone scaffold through an acetamide linker. Compounds containing the 1,2,4-oxadiazole moiety are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities and role as bioisosteres for ester and amide functionalities . The specific molecular architecture of this reagent, which combines a nitrogen-rich oxadiazole ring with a pyridinone core, suggests potential for use in the development of novel therapeutic agents, particularly in the screening of anti-infective agents. Research on analogous chemotypes, such as N-acetamide indoles and other oxadiazole-containing molecules, has demonstrated potent activity against challenging targets like Plasmodium falciparum by inhibiting essential pathways such as PfATP4, a P-type ATPase critical for parasite ion homeostasis . This compound is provided For Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate its full potential in hit-to-lead optimization campaigns and to further explore its mechanism of action and physicochemical properties.

Properties

IUPAC Name

2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12(2)20-16(24)11-23-10-15(8-9-17(23)25)19-21-18(22-26-19)14-6-4-13(3)5-7-14/h4-10,12H,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEJBRQYIWVMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on key analogs reported in recent literature, emphasizing structural variations, physicochemical properties, and biological relevance. Data are derived from synthetic protocols, spectroscopic characterization, and activity studies .

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound ID Substituents (R1, R2, R3) Molecular Weight Melting Point (°C) HPLC Purity Isomer Ratio (NMR)
Target Compound R1 = p-tolyl, R2 = pyridin-1(2H)-yl 439.5 (calc.) Not reported Not reported Not reported
11g R1 = 4-chlorophenyl, R2 = 4-chlorophenoxy 475.3 133.4–135.8 99.9% 4:1
11i R1 = 4-chlorophenyl, R2 = p-tolyloxy 455.3 133.5–134.3 99.7% 3:1
11ap R1 = p-tolyl, R2 = 4-propylphenoxy 461.5 Not reported 99.3% Not reported
11ak R1 = pyridin-3-yl, R2 = 4-isobutylphenoxy 409.2 121.5–123.7 98.3% Minor isomer peaks

Key Observations:

11ak (pyridin-3-yl substituent) exhibits a lower molecular weight (409.2) and melting point (121.5–123.7°C), suggesting reduced crystallinity compared to bulkier analogs .

Isomer Ratios and Stability :

  • Compounds like 11g and 11i exhibit isomer ratios (4:1 and 3:1, respectively) in their ¹H NMR spectra, likely due to restricted rotation around the amide bond. The target compound’s isomerism remains unreported but may follow similar trends .

Purity and Synthetic Yield :

  • 11ap demonstrates exceptional purity (99.3%) and high synthetic yield (87%), indicating optimized reaction conditions for p-tolyl-containing derivatives .

Key Findings:

  • Chlorophenyl vs. p-Tolyl : 11i (4-chlorophenyl) shows weaker activity (IC50 = 8.7 nM) than 11ap (IC50 = 6.2 nM), suggesting that electron-donating groups (e.g., p-tolyl) enhance proteasome binding .
  • Heteroaromatic Substitutions : Pyridinyl/pyrimidinyl substituents (e.g., 11ak , 11al ) exhibit moderate activity (IC50 ~10–20 nM), likely due to π-π stacking interactions with proteasome active sites .

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